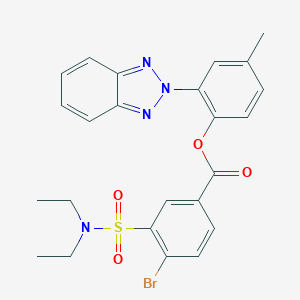
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(DIETHYLSULFAMOYL)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(DIETHYLSULFAMOYL)BENZOATE is an organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(DIETHYLSULFAMOYL)BENZOATE typically involves multiple steps, including the formation of the benzotriazole ring and the subsequent attachment of the sulfonyl benzoate group. The general synthetic route can be summarized as follows:
Formation of Benzotriazole Ring: The benzotriazole ring is formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This is followed by a coupling reaction with an appropriate nucleophile to form the benzotriazole ring.
Attachment of Sulfonyl Benzoate Group: The benzotriazole derivative is then reacted with a sulfonyl chloride derivative under basic conditions to form the sulfonyl benzoate group. This step typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(DIETHYLSULFAMOYL)BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the benzotriazole ring and the sulfonyl group.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under controlled conditions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(DIETHYLSULFAMOYL)BENZOATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: It is used as a stabilizer in polymers and coatings to protect against UV radiation and other environmental factors.
Mecanismo De Acción
The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(DIETHYLSULFAMOYL)BENZOATE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can also interact with biological molecules, contributing to the compound’s overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl ethyl methacrylate: This compound is used as a UV absorber and stabilizer in polymers and coatings.
2-(2H-Benzotriazol-2-yl)-4-tert-octylphenol: Known for its use as a UV stabilizer in various materials.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another UV absorber used in polymers and coatings.
Uniqueness
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 4-BROMO-3-(DIETHYLSULFAMOYL)BENZOATE is unique due to its combination of a benzotriazole moiety and a sulfonyl benzoate group
Propiedades
Fórmula molecular |
C24H23BrN4O4S |
|---|---|
Peso molecular |
543.4g/mol |
Nombre IUPAC |
[2-(benzotriazol-2-yl)-4-methylphenyl] 4-bromo-3-(diethylsulfamoyl)benzoate |
InChI |
InChI=1S/C24H23BrN4O4S/c1-4-28(5-2)34(31,32)23-15-17(11-12-18(23)25)24(30)33-22-13-10-16(3)14-21(22)29-26-19-8-6-7-9-20(19)27-29/h6-15H,4-5H2,1-3H3 |
Clave InChI |
KYJWEHPZMMAZDG-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=C(C=C(C=C2)C)N3N=C4C=CC=CC4=N3)Br |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=C(C=C(C=C2)C)N3N=C4C=CC=CC4=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















